"1,1,1-Triethyl-3,3,3-trimethyldisiloxane" physical and chemical properties
"1,1,1-Triethyl-3,3,3-trimethyldisiloxane" physical and chemical properties
An In-depth Technical Guide to 1,1,1-Triethyl-3,3,3-trimethyldisiloxane: Core Properties and Scientific Insights
Foreword
Disiloxanes represent a foundational class of organosilicon compounds, serving as the simplest repeating unit of polysiloxane polymers. Their unique molecular architecture, centered around the highly flexible siloxane bond (Si-O-Si), imparts a combination of properties not typically found in carbon-based analogues. This guide focuses on a specific asymmetrically substituted disiloxane, 1,1,1-Triethyl-3,3,3-trimethyldisiloxane. By examining its physical, chemical, and spectroscopic characteristics, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource. The insights herein are grounded in established principles of organosilicon chemistry, offering both fundamental data and an understanding of the causality behind the compound's behavior.
Molecular Identity and Structure
1,1,1-Triethyl-3,3,3-trimethyldisiloxane is an organosilicon compound featuring a central oxygen atom bonded to two distinct silicon atoms. One silicon atom is substituted with three ethyl groups, while the other is substituted with three methyl groups. This asymmetric substitution pattern influences its polarity and intermolecular interactions.
Key Identifiers:
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Chemical Name: 1,1,1-Triethyl-3,3,3-trimethyldisiloxane[1]
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Synonyms: Triethyl(trimethylsilyloxy)silane, Disiloxane, 1,1,1-triethyl-3,3,3-trimethyl-[1][2]
Caption: Molecular structure of 1,1,1-Triethyl-3,3,3-trimethyldisiloxane.
Physicochemical Properties
The physical properties of siloxanes are a direct consequence of the unique nature of the siloxane bond. The Si-O bond is longer and the Si-O-Si bond angle is wider (around 142.5°) compared to C-O-C ethers.[4] This leads to very low rotational barriers, imparting high flexibility to the molecular backbone.[4] Consequently, intermolecular forces (van der Waals forces) are weak, resulting in low boiling points, viscosities, and surface tensions compared to hydrocarbons of similar molecular weight.[5]
Table 1: Summary of Physical Properties
| Property | Value | Source(s) |
| Boiling Point | 171-172 °C | [1] |
| Density | Data not available | |
| Refractive Index | 1.4108 | [1] |
| LogP (Octanol/Water) | 3.84310 | [1] |
| PSA | 9.23000 | [1] |
Viscosity
Thermal Stability & Surface Properties
The Si-O bond is significantly stronger than a C-C bond, contributing to the high thermal stability of siloxanes. The organic groups (methyl, ethyl) are the points of thermal or oxidative degradation. The low intermolecular forces also result in low surface tension and high gas permeability, properties that are leveraged in applications ranging from lubricants to personal care products.[5][10]
Chemical Reactivity and Stability
The reactivity of 1,1,1-triethyl-3,3,3-trimethyldisiloxane is dominated by the chemistry of the siloxane linkage. The silicon-carbon bonds are also highly stable and generally non-polar.
Hydrolysis of the Siloxane Bond
The Si-O-Si linkage is susceptible to cleavage by hydrolysis, particularly under acidic or basic conditions, to form the corresponding silanols (R₃SiOH). The reaction is reversible, with silanols readily condensing to reform the siloxane bond.
Reaction Scheme: (CH₃)₃Si-O-Si(CH₂CH₃)₃ + H₂O ⇌ (CH₃)₃Si-OH + (CH₂CH₃)₃Si-OH
The rate of this reaction is highly dependent on pH. For instance, the related compound 1,1,3,3-tetramethyldisiloxane shows a hydrolysis half-life of about 11.3 minutes at pH 7 and 25°C.[11] This reactivity is fundamental to the synthesis and curing of silicone polymers where siloxane bonds are formed and rearranged.
Thermal and Oxidative Stability
1,1,1-Triethyl-3,3,3-trimethyldisiloxane is expected to be thermally stable. When exposed to very high temperatures or open flame, it will undergo decomposition.[12] Combustion products typically include silicon dioxide (SiO₂), carbon oxides (CO, CO₂), and water.[13] Incomplete combustion may also produce formaldehyde. The compound is generally resistant to mild oxidizing agents.
Proposed Synthesis Workflow
While specific industrial synthesis routes for this exact molecule are proprietary, a common and logical laboratory-scale synthesis involves the condensation of two different silanols or the reaction of a silanol with a chlorosilane. A plausible route is the reaction of trimethylsilanol with triethylchlorosilane.
Caption: Proposed synthesis of 1,1,1-Triethyl-3,3,3-trimethyldisiloxane.
Experimental Protocol Outline:
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Reaction Setup: A reaction flask is charged with triethylchlorosilane and a suitable non-polar solvent under an inert atmosphere (e.g., Nitrogen).
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Addition of Reactants: A solution of trimethylsilanol and a stoichiometric amount of a base (e.g., pyridine or triethylamine) to act as an HCl scavenger is added dropwise to the flask, typically at a controlled temperature.
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Reaction: The mixture is stirred for a specified time to allow the condensation reaction to complete. The reaction progress can be monitored by techniques like GC-MS.
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Workup: The resulting salt byproduct (e.g., pyridinium hydrochloride) is removed by filtration.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield the final 1,1,1-triethyl-3,3,3-trimethyldisiloxane.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of the compound.
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¹H NMR: The proton NMR spectrum would be expected to show two distinct sets of signals: a singlet corresponding to the nine equivalent protons of the three methyl groups [(CH₃)₃Si-], and a quartet and a triplet characteristic of the ethyl groups [-(CH₂)CH₃]. The integration of these signals would be in a 9:6:9 ratio, respectively.
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¹³C NMR: The carbon NMR would show four distinct signals: one for the methyl carbons and three for the ethyl carbons (one for the -CH₂- and one for the -CH₃).
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²⁹Si NMR: As the two silicon atoms are in chemically different environments, two distinct signals would be expected in the ²⁹Si NMR spectrum.
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Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would show the molecular ion peak (M⁺) at m/z 204.46, along with characteristic fragmentation patterns for siloxanes, often involving cleavage of Si-C or Si-O bonds.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band characteristic of the Si-O-Si asymmetric stretching vibration, typically found in the 1000-1100 cm⁻¹ region. C-H stretching and bending vibrations from the alkyl groups would also be present.
Applications and Relevance
As a functionalized disiloxane, 1,1,1-triethyl-3,3,3-trimethyldisiloxane serves primarily as a chemical intermediate and a building block in organosilicon chemistry.
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Blocking Agent: The trimethylsilyloxy and triethylsilyl groups are common protecting (or "blocking") groups in organic synthesis. This molecule can be used to introduce these functionalities.
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Polymer Synthesis: It can be used as a chain-terminating agent in the synthesis of silicone polymers. By controlling the ratio of chain extenders to terminators like this one, the final molecular weight and viscosity of the silicone fluid or elastomer can be precisely managed.[6]
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Surface Modification: Like other siloxanes, it could potentially be used in formulations for surface treatment to impart hydrophobicity (water repellency).[5]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1,1,1-triethyl-3,3,3-trimethyldisiloxane is not detailed in the search results, handling procedures can be inferred from similar, well-documented siloxanes like 1,1,3,3-tetramethyldisiloxane.[14]
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Hazards: The compound is expected to be a flammable liquid. Vapors may be heavier than air and can form flammable mixtures with air.[14] Contact may cause skin and eye irritation.[12]
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Handling: Use in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, and open flames.[14] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat.[12]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[14]
Conclusion
1,1,1-Triethyl-3,3,3-trimethyldisiloxane is a quintessential example of an asymmetric disiloxane, embodying the core physicochemical properties that make this class of compounds scientifically interesting and commercially valuable. Its low viscosity, thermal stability, and specific reactivity through the siloxane bond make it a versatile building block in the broader field of materials science and synthetic chemistry. A thorough understanding of its properties, from molecular structure to handling requirements, is crucial for its effective and safe utilization in research and development.
References
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SIMTEC. (2021, April 28). Viscosity of Silicone Rubber. Retrieved from [Link]
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Gelest, Inc. (n.d.). 1,1,3,3-TETRAMETHYLDISILOXANE, 99%. Retrieved from [Link]
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Gelest, Inc. (2016, February 26). Safety Data Sheet: 1,1,1-TRIMETHYL-3,3,3-TRIPHENYLDISILOXANE. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Disiloxane, 1,1,3-trimethyl-1,3,3-triphenyl- (CAS 14920-93-5). Retrieved from [Link]
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PubChem. (n.d.). 1,1,3,3-Tetramethyl-disiloxane | C4H14OSi2 | CID 18659. Retrieved from [Link]
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Gelest, Inc. (2014, May 8). Safety Data Sheet: 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]
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PubChem. (n.d.). 1,1,3,3-Tetramethyldisiloxane | C4H12OSi2 | CID 6327482. Retrieved from [Link]
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